EP4 Partial Agonism: Quantified Intrinsic Activity Differentiates from Full Agonists
GSK726701A exhibits partial agonism at the EP4 receptor with a pEC50 of 7.4 and an intrinsic activity of 67% in a cAMP accumulation assay [1]. This contrasts with the endogenous full agonist PGE2, which elicits a maximal cAMP response [1]. Partial agonism can be advantageous in certain disease contexts by providing a more sustained and regulated downstream signal without inducing receptor desensitization or excessive activation that may occur with full agonists [1].
| Evidence Dimension | EP4 Receptor Activation (cAMP accumulation) |
|---|---|
| Target Compound Data | pEC50 = 7.4; Intrinsic Activity = 67% |
| Comparator Or Baseline | PGE2 (endogenous full agonist) |
| Quantified Difference | 67% maximal efficacy relative to PGE2 (100%) |
| Conditions | Human EP4 receptor expressed in HEK293 cells, cAMP accumulation assay [1] |
Why This Matters
Procurement of a partial agonist allows researchers to investigate EP4 signaling with a defined ceiling effect, potentially avoiding the confounding factors of receptor desensitization and tachyphylaxis associated with full agonists, thereby offering a cleaner pharmacological tool for mechanistic studies.
- [1] Healy MP, Allan AC, Bailey K, Billinton A, Chessell IP, Clayton NM, Giblin GMP, Kay MA, Khaznadar T, Michel AD, Naylor A, Price H, Spalding DJ, Stevens DA, Swarbrick ME, Wilson AW. Discovery of {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid (GSK726701A), a novel EP4 receptor partial agonist for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. 2018 Jun 1;28(10):1892-1896. View Source
